4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate
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Overview
Description
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate is a chemical compound with the molecular formula C8H10F3NO4S and a molecular weight of 273.23 g/mol It is known for its unique structure, which includes a pyridinium ion substituted with a methoxy group and a methyl group, paired with a trifluoromethanesulfonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate can be synthesized via direct alkylation of 4-methoxypyridine with methyl trifluoromethanesulfonate under controlled conditions . The reaction typically involves the use of a solvent such as dichloromethane and is carried out at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent production of high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate anion can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong nucleophiles such as sodium hydride and lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium salts, while oxidation can lead to the formation of pyridine N-oxides .
Scientific Research Applications
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules due to its ability to participate in various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to investigate its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate involves its ability to act as a methylating agent. The trifluoromethanesulfonate anion is a good leaving group, which facilitates the transfer of the methyl group to various nucleophiles . This methylation process is crucial in many organic synthesis reactions, where the compound can modify the structure and reactivity of target molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl Trifluoromethanesulfonate:
1-Butyl-1-methylpyrrolidinium Trifluoromethanesulfonate: An ionic liquid with similar triflate anion, used in polymer electrolytes and energy devices.
Uniqueness
4-Methoxy-1-methylpyridin-1-ium trifluoromethanesulfonate is unique due to its specific structure, which combines the properties of a pyridinium ion with the reactivity of a triflate anion. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C8H10F3NO4S |
---|---|
Molecular Weight |
273.23 g/mol |
IUPAC Name |
4-methoxy-1-methylpyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H10NO.CHF3O3S/c1-8-5-3-7(9-2)4-6-8;2-1(3,4)8(5,6)7/h3-6H,1-2H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
FQMMOTWIPHDWNQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=C(C=C1)OC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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